molecular formula C9H14O5 B1346264 Diethyl 2-formylsuccinate CAS No. 5472-38-8

Diethyl 2-formylsuccinate

Cat. No.: B1346264
CAS No.: 5472-38-8
M. Wt: 202.2 g/mol
InChI Key: LHHLYOVYBZWIGM-UHFFFAOYSA-N
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Description

Diethyl 2-formylsuccinate is an organic compound with the molecular formula C9H14O5. It is a diethyl ester derivative of 2-formylsuccinic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-formylsuccinate can be synthesized through several methods. One common approach involves the reaction of diethyl succinate with formic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the formyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-formylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 2-formylsuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 2-formylsuccinate involves its ability to participate in various chemical reactions due to the presence of reactive formyl and ester groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-formylsuccinate is unique due to the presence of both formyl and ester groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .

Properties

IUPAC Name

diethyl 2-formylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHLYOVYBZWIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282752
Record name diethyl 2-formylsuccinate
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-38-8
Record name Butanedioic acid, 2-formyl-, 1,4-diethyl ester
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Record name NSC 27890
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Record name 5472-38-8
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Record name diethyl 2-formylsuccinate
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Record name 1,4-diethyl 2-formylbutanedioate
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Synthesis routes and methods I

Procedure details

To a suspension of sodium (333 mg, 14 mmol, 1.2 eq) in diethyl ether (7 mL) were added succinic acid diethyl ester (2.1 g, 12 mmol, 1 eq) and formic acid ethyl ester (1.7 mL, 20 mmol, 1.7 eq). The mixture was stirred at 40° C. for 5 h. Water (10 mL) was added and the aqueous layer was washed with diethyl ether (2×10 mL). The aqueous layer was then acidified with a 6N solution of hydrochloric acid and extracted with diethyl ether (3×10 mL). The organic layers were dried over magnesium sulfate, filtered and evaporated in vacuo to afford the expected compound as orange oil (2.6 g, quant. yield).
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethanol (20 cm3) was added portionwise to a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm3). On completion of the addition the mixture was heated for 3.5 hours at 80° C. To the resulting yellow suspension, cooled to 20° C., was added dropwise, over a period of 1 hour, a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g), whilst the temperature of the mixture was maintained in the range 20° to 30° C. The mixture was kept at the ambient temperature for 16 hours after which water (100 cm3) was added carefully.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of diethyl succinate (26.1 g, 25.0 mL, 0.150 mol) and ethyl formate (I1.1 g, 12.1 mL, 0.150 mol) was added drop wise over 1.5 hours to a stirred suspension of sodium (3.40 g, 0.150 mol) in diethyl ether (120 mL) at 0° C. under nitrogen. On completion of addition, stirring was continued at room temperature for 17 hours. Water (120 mL) was cautiously added to the resulting suspension and stirring continued until all the solids were dissolved. The layers were separated and the aqueous layer was washed with diethyl ether (100 mL). The aqueous layer was then acidified to pH 5 using 11 N HCl and extracted with diethyl ether (3×100 mL), the ethereal extracts of the acidified layer were combined, dried (Na2SO4) then evaporated to dryness under reduced pressure to give the title compound (I105) (16.5 g) as a yellow mobile liquid. The crude product was not purified further and was used directly in the following step.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of sodium (1.66 g, 72.13 mmol) in diethyl ether (35 mL) was added diethyl succinate (10 mL, 60.11 mmol) and ethyl formate (8.25 mL, 102.18 mmol) at room temperature, and the reaction mixture was refluxed for 5 hours. After the cooling to room temperature, water was added to the mixture until the sodium salt was dissolved completely and aqueous layer was separated. The aqueous layer was neutralized by 6M hydrochloric acid (10.8 mL) and extracted with diethyl ether. The extracts were washed with sat.NaHCO3, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by distillation (115-120° C., 10 mmHg) to give diethyl 2-formylsuccinate (6.55 g, 54%) as colorless oil.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-formylsuccinate
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Reactant of Route 6
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